molecular formula C19H20N2O B1212257 Meloscine

Meloscine

Cat. No.: B1212257
M. Wt: 292.4 g/mol
InChI Key: BEMFQIDPZLYEBJ-FCLVOEFKSA-N
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Description

Meloscine, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Radical Cascade Cyclization of Divinylcyclopropanes

Key Reaction : Tributyltin radical-initiated [3+2] annulation cascade forms rings C and D in one step .
Mechanism :

  • Tributyltin radical adds to a vinyl group in divinylcyclopropane (DVCP) 4 or 5 .

  • Cyclopropane fragmentation generates radical intermediate A .

  • Sequential 6-exo-trig and 5-exo-trig cyclizations form tricyclic intermediate B .

  • Elimination of the tin radical yields tetracycles 6 or 7 with trans BC-ring fusion .

Data :

SubstrateProductYieldStereochemistry
sec-Amide 4 Lactam 6 38%trans BC-fusion (epithis compound)
tert-Amide 5 Lactam 7 55%trans BC-fusion

This reaction anchors syntheses by Curran and Wipf, enabling core construction in 5 steps .

Ring-Closing Metathesis (RCM) for E-Ring Formation

Key Reaction : Hoveyda-Grubbs II-catalyzed RCM closes the tetrahydropyridine (E-ring) .
Conditions :

  • Catalyst: Hoveyda-Grubbs II (5–10 mol%)

  • Solvent: Toluene or CH₂Cl₂

  • Temperature: 60–100°C

Example :

  • Triene 28 → Tricycle 29 (100% conversion, exclusive trans C20 configuration) .

  • Diastereoselectivity arises from thermodynamic control favoring the less strained product .

Data :

SubstrateProductCatalystYield
23 Lactam 25 Hoveyda-Grubbs II65%
24a Lactam 26a Hoveyda-Grubbs II84%

Epimerization of Epithis compound to this compound

Key Reaction : Base-mediated epimerization at C7 converts epithis compound (2 ) to this compound (1 ) .
Conditions :

  • Base: t-BuOK or K₂CO₃

  • Solvent: MeOH or THF

  • Temperature: 20–70°C

Data :

SubstrateProductConditionsYield
2a 1a t-BuOK, MeOH, 70°C82%
2b 1b t-BuOK, MeOH, 70°C84%

Allenyl Azide Cyclization Cascade

Key Reaction : Thermolysis of allenyl azide 19 forms azabicyclo[3.3.0]octane core 16 via triazoline 18 and diyl 17 .
Mechanism :

  • [3+2] cycloaddition forms triazoline 18 .

  • N₂ elimination generates diyl 17 .

  • Conrotatory electrocyclization yields bicyclic 16 with defined stereochemistry .

Application : Feldman’s synthesis uses this cascade to build the C/D ring system in 16 , later functionalized into this compound .

Functionalization and Diversification

  • D-ring variants : Radical annulation tolerates 5- to 7-membered D-rings (e.g., 17a–c ) .

  • E-ring analogs : Lactams (25 , 26a ) and sultams (26b ) synthesized via RCM .

  • B-ring modifications : Boc, Bn, and sulfonyl groups introduced at nitrogen .

Q & A

Q. Basic: What are the key synthetic steps in the total synthesis of Meloscine, and how are they validated experimentally?

The total synthesis of this compound typically involves cascade radical annulation and ring-closing metathesis (RCM). For example, a 10-step synthesis begins with coupling precursors followed by tandem radical cyclization to form rings C and D, then RCM to construct ring E . Validation includes spectroscopic characterization (NMR, HRMS) and comparison with literature data. Reproducibility is ensured by adhering to protocols like slow reagent addition (e.g., tributylstannane/AIBN for radical initiation) and strict temperature control . Experimental details must align with journal guidelines, including yield reporting and purity verification .

Q. Advanced: How do stereochemical challenges in this compound’s C-ring influence synthetic strategy design?

This compound’s C-ring contains four stereocenters, including two quaternary centers, demanding enantioselective methods. Strategies include:

  • Epimerization : Base-promoted epimerization of intermediates (e.g., converting (±)-epithis compound to this compound) .
  • Radical Cyclization Control : Tandem radical cyclization of divinylcyclopropanes ensures stereoselective ring formation .
    Validation requires chiral HPLC, X-ray crystallography, or NOESY to confirm absolute configuration .

Q. Advanced: How can researchers resolve contradictions in reported yields for critical steps like radical cyclization?

Discrepancies in yields (e.g., 38% vs. higher values) arise from variations in reaction conditions. Systematic analysis includes:

  • Parameter Optimization : Testing initiator concentrations (e.g., AIBN), solvent purity, and microwave vs. conventional heating .
  • Statistical Reproducibility : Repeating experiments under identical conditions and reporting mean ± SD .
    Peer validation via supplemental data submission (e.g., detailed reaction logs) enhances credibility .

Q. Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Assigns structure and stereochemistry via 1^1H, 13^13C, and 2D experiments (e.g., COSY, HMBC) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .
  • X-ray Crystallography : Resolves ambiguous stereocenters in crystalline intermediates .
    Journals require raw spectral data in supplementary files for peer review .

Q. Advanced: What mechanistic insights underpin the tandem radical cyclization used in this compound synthesis?

The radical cascade involves:

  • Initiation : AIBN generates radicals, abstracting hydrogen from tributylstannane.
  • Propagation : Radical addition to divinylcyclopropane induces sequential cyclization to form fused rings .
    Mechanistic studies employ radical trapping, isotopic labeling, and computational modeling (DFT) to validate intermediates .

Q. Advanced: How can researchers mitigate epimerization risks during late-stage functionalization?

Epimerization at labile stereocenters (e.g., C-19 in this compound) is minimized by:

  • Low-Temperature Conditions : Reducing thermal energy for configurational stability .
  • pH Control : Avoiding strongly basic conditions during N-allylation .
    Real-time monitoring via 1^1H NMR or inline IR ensures reaction quench before epimerization .

Q. Basic: What methodological criteria ensure reproducibility in this compound synthesis?

  • Detailed Experimental Protocols : Precise reagent quantities, solvent drying methods, and reaction timelines .
  • Cross-Validation : Independent replication by collaborators using shared intermediates .
  • Data Transparency : Full disclosure of failed attempts and optimization steps in supplementary materials .

Q. Advanced: How do comparative studies of this compound synthesis routes inform green chemistry principles?

Evaluating routes by step count, atom economy, and hazardous reagent use highlights sustainable improvements. For example:

  • Microwave-Assisted Reactions : Reduce time and energy vs. traditional heating .
  • Catalyst Recycling : Grubbs-II catalyst reuse in RCM steps lowers metal waste .
    Lifecycle analysis (LCA) metrics should accompany yield data in publications .

Q. Advanced: What strategies address analytical challenges in isolating this compound from complex reaction mixtures?

  • Chromatography Optimization : Gradient HPLC with chiral stationary phases separates diastereomers .
  • LC-MS Tracking : Monitors reaction progress and identifies byproducts early .
  • Crystallization-Driven Purification : Exploiting this compound’s solubility differences in mixed solvents .

Q. Advanced: How can structure-activity relationship (SAR) studies of this compound analogs be systematically designed?

  • Scaffold Diversification : Modifying the C-ring via cross-coupling or oxidation .
  • In Silico Screening : Docking studies predict bioactivity before synthesis .
  • Parallel Synthesis : Generating libraries via solid-phase techniques for high-throughput screening .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(1R,10S,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one

InChI

InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17+,18+,19+/m1/s1

InChI Key

BEMFQIDPZLYEBJ-FCLVOEFKSA-N

Isomeric SMILES

C=C[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2

Canonical SMILES

C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2

Synonyms

epimeloscine
meloscine

Origin of Product

United States

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